molecular formula C19H21NO6S B5483155 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid

4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid

Cat. No. B5483155
M. Wt: 391.4 g/mol
InChI Key: RMADDITYLPSOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid, also known as ACEBSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACEBSA is a sulfonamide derivative and belongs to the class of biphenylcarboxylic acid compounds. In

Scientific Research Applications

4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been used in various scientific research applications, particularly in the field of biochemistry. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid has also been used as a fluorescent probe to study the binding of proteins to membranes.

Mechanism of Action

The mechanism of action of 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase by binding to its active site. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid may affect the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase in vitro and in vivo, leading to a decrease in the production of bicarbonate ions. 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid in lab experiments is that it is a potent inhibitor of carbonic anhydrase. This makes it useful for studying the role of this enzyme in various biological processes. However, one limitation of using 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid is that it may have off-target effects on other enzymes or proteins. Therefore, it is important to use appropriate controls when conducting experiments with 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid.

Future Directions

4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid has the potential to be used in various future research directions. One possible direction is to study its effects on cancer cells. Carbonic anhydrase has been shown to play a role in the growth and survival of cancer cells, and 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid may be a useful tool for studying this process. Another possible direction is to study the effects of 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid on the nervous system. Carbonic anhydrase has been shown to play a role in synaptic transmission, and 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid may be useful for studying this process as well. Additionally, the development of new derivatives of 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid may lead to compounds with improved potency and selectivity for carbonic anhydrase.
Conclusion
In conclusion, 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a potent inhibitor of carbonic anhydrase and has been used in various scientific research applications. 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid has several biochemical and physiological effects and has the potential to be used in various future research directions. However, it is important to use appropriate controls when conducting experiments with 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid to avoid off-target effects.

Synthesis Methods

The synthesis of 4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid involves the reaction of 4'-bromo-3-carboxybiphenyl with isopropylamine and sodium sulfite. The product is then treated with sodium hydroxide to obtain the final compound. The yield of this reaction is approximately 50%, and the purity of the compound can be improved through recrystallization.

properties

IUPAC Name

3-[4-(2-carboxyethyl)phenyl]-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-12(2)20-27(25,26)17-10-15(9-16(11-17)19(23)24)14-6-3-13(4-7-14)5-8-18(21)22/h3-4,6-7,9-12,20H,5,8H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMADDITYLPSOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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